molecular formula C14H20N2O4 B11939286 2-[(2-Amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid

2-[(2-Amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B11939286
M. Wt: 280.32 g/mol
InChI Key: VEYJKJORLPYVLO-UHFFFAOYSA-N
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Description

L-valyl-L-tyrosine is a dipeptide composed of the amino acids valine and tyrosine. It is a biologically active molecule that plays a significant role in various biochemical processes. The compound has the molecular formula C16H21N3O3 and a molecular weight of 303.36 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-valyl-L-tyrosine typically involves the formation of a peptide bond between the carboxyl group of L-valine and the amino group of L-tyrosine. This can be achieved through several methods, including:

Industrial Production Methods

Industrial production of L-valyl-L-tyrosine often employs automated peptide synthesizers that utilize SPPS. This method is preferred due to its efficiency and ability to produce high yields of pure peptides .

Chemical Reactions Analysis

Types of Reactions

L-valyl-L-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered functional groups, which can have different biological activities .

Mechanism of Action

L-valyl-L-tyrosine exerts its effects primarily through its involvement in protein synthesis. The compound interacts with ribosomes and transfer RNA (tRNA) to facilitate the incorporation of valine and tyrosine into growing peptide chains. Additionally, it can influence various signaling pathways by acting as a precursor for neurotransmitters and other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-valyl-L-tyrosine is unique due to the presence of the aromatic tyrosine residue, which imparts distinct chemical and biological properties. This makes it particularly valuable in studies related to protein structure and function .

Properties

IUPAC Name

2-[(2-amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-8(2)12(15)13(18)16-11(14(19)20)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7,15H2,1-2H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYJKJORLPYVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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